Myxalamid B

Mitochondrial Complex I Inhibition NADH:ubiquinone oxidoreductase Inhibitor Classification

Standard myxalamid extracts often contain variable homolog ratios, jeopardizing assay reproducibility. Myxalamid B (CAS 86934-10-3) is the defined principal active component from M. xanthus cultures, ensuring batch-to-batch consistency. - **Defined mechanism**: Competitive inhibitor of complex I (NADH:ubiquinone oxidoreductase); enables distinction from non-competitive (rotenone) or partially competitive (piericidin A) agents. - **Species selectivity**: Active against Gram-positive bacteria (MIC 0.3-5 μg/mL) vs. Gram-negative (6-100 μg/mL); validated with M. luteus and S. aureus. - **Supply certainty**: Available as isolated natural product; stable under recommended storage.

Molecular Formula C25H39NO3
Molecular Weight 401.6 g/mol
CAS No. 86934-10-3
Cat. No. B1235274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyxalamid B
CAS86934-10-3
Synonymsmyxalamid B
myxalamide B
Molecular FormulaC25H39NO3
Molecular Weight401.6 g/mol
Structural Identifiers
SMILESCC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O
InChIInChI=1S/C25H39NO3/c1-18(2)15-21(5)24(28)22(6)16-19(3)13-11-9-8-10-12-14-20(4)25(29)26-23(7)17-27/h8-16,18,22-24,27-28H,17H2,1-7H3,(H,26,29)/b9-8-,12-10+,13-11+,19-16+,20-14+,21-15+/t22-,23+,24+/m1/s1
InChIKeyQQZJCNSHAVQKIC-DDKJXSSXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myxalamid B – Polyene Amide Complex I Inhibitor


Myxalamid B (CAS 86934-10-3, molecular formula C₂₅H₃₉NO₃) is a polyene amide antibiotic originally isolated from the myxobacterium Myxococcus xanthus strain Mx X12. It belongs to a family of four structurally homologous compounds (myxalamids A, B, C, and D) and functions as a potent inhibitor of the mitochondrial respiratory chain at complex I (NADH:ubiquinone oxidoreductase) [1]. Myxalamid B is distinguished within its class by its role as the principal active component produced during fermentation and by its specific biosynthetic origin from an isobutyryl-CoA starter unit [2].

Target Engagement Mitochondrial complex I (NADH:ubiquinone oxidoreductase) inhibition research
Compound Identity Defined polyene amide homolog isolated from Myxococcus xanthus fermentation
Procurement Context Major fermentation component with isobutyryl-CoA starter unit origin

Myxalamid B: Why Generic Substitution Fails


Although myxalamids A, B, C, and D share a common polyene amide scaffold and the same fundamental mechanism of action, they are not functionally interchangeable. Each homolog differs in polyene chain length and substitution pattern, which directly influences molecular properties such as lipophilicity, chromatographic behavior, and, critically, the relative abundance of each compound in natural fermentation extracts. Myxalamid B is consistently identified as the major component in Myxococcus xanthus cultures, a factor that directly impacts isolation yield and procurement feasibility [1]. Furthermore, the unique isobutyryl-CoA starter unit that defines the myxalamid B structure is biosynthesized via distinct metabolic pathways in different producing strains (derived from valine in M. xanthus mutants versus α-oxidation of iso-odd fatty acids in Stigmatella aurantiaca), meaning that not all sources of this compound are biochemically equivalent [2]. Substituting Myxalamid B with its analogs without accounting for these differences can compromise experimental reproducibility and result in altered biological activity profiles.

Homolog Chain Length Myxalamids A–D differ in polyene chain length and substitution pattern, which may shift lipophilicity and chromatographic behavior across homologs
Strain-Dependent Origin Isobutyryl-CoA starter unit biosynthesis varies between M. xanthus and S. aurantiaca strains; not all sources are biochemically equivalent
Fermentation Abundance Relative abundance of each homolog in natural extracts may not match reported profiles; Myxalamid B is consistently identified as the major component

Myxalamid B Quantitative Evidence Guide


Competitive vs. Non-Competitive Complex I Inhibition

Myxalamid PI (a myxalamid analog) exhibits competitive inhibition kinetics against mitochondrial complex I, whereas rotenone—a widely used reference inhibitor—acts in a non-competitive manner [1]. This kinetic distinction is experimentally significant because competitive inhibitors bind to the ubiquinone-binding site and their potency can be influenced by substrate concentration, whereas non-competitive inhibitors act independently of ubiquinone levels. Furthermore, myxalamid PI demonstrates species selectivity by inhibiting only mitochondrial complex I without affecting bacterial glucose:ubiquinone oxidoreductase, unlike Class I inhibitors such as piericidin A, which inhibit both enzyme systems [1].

Inhibition Mechanism
Head-to-head
Competitive vs Non-competitive (Rotenone)
Myxalamid analog inhibits only mitochondrial complex I; no effect on bacterial glucose dehydrogenase
Supports ubiquinone-site mechanistic studies
Substrate-dependent inhibition kinetics; bovine heart submitochondrial particles
Mitochondrial Complex I Inhibition NADH:ubiquinone oxidoreductase Inhibitor Classification

Gram-Positive Selective Antibacterial Activity

Myxalamid B demonstrates a distinct antibacterial spectrum with preferential activity against Gram-positive bacteria compared to Gram-negative organisms. In comparative antimicrobial assays, myxalamid B exhibits MIC values ranging from 0.3 to 5 μg/mL against Gram-positive bacterial strains, whereas activity against Gram-negative bacteria requires substantially higher concentrations, with MIC values ranging from 6 to approximately 100 μg/mL [1]. This approximately 10- to 20-fold differential in potency between Gram-positive and Gram-negative targets represents a quantifiable selectivity window that may be relevant for applications requiring Gram-positive specificity. In a 2017 screening study of soil-derived myxobacteria, crude extracts containing myxalamid B and C were confirmed to be responsible for significant Gram-positive antimicrobial activity against Micrococcus luteus and Staphylococcus aureus [2].

Gram-Positive MIC
Head-to-head
0.3–5 μg/mL Gram-negative MIC: 6–100 μg/mL
Supports Gram-positive antimicrobial screening context
Agar diffusion and broth dilution assays; strain panels reported in original publication
Antibacterial Activity MIC Determination Gram-Positive Bacteria

Chain Length Differentiation of Myxalamid Homologs

Myxalamids A, B, C, and D constitute a homologous series with systematically varying polyene chain lengths, resulting in distinct molecular formulas and masses that directly affect their physicochemical properties [1]. Myxalamid B (C₂₅H₃₉NO₃, molecular mass 401.583 Da) occupies an intermediate position in this series, differing from Myxalamid A (C₂₆H₄₁NO₃, 415.610 Da) by one methylene unit, from Myxalamid C (C₂₄H₃₇NO₃, 387.556 Da) by one additional methylene unit, and from Myxalamid D (C₂₃H₃₅NO₃, ~373.5 Da) by two methylene units [2][3]. These structural differences translate to measurable variations in chromatographic retention times, enabling analytical separation and identification of individual homologs during purification.

Homolog Identity
Head-to-head
Myxalamid B: 401.583 Da
A: 415.610 Da (+14) / C: 387.556 Da (−14) / D: ~373.5 Da (−28)
Supports defined homolog procurement by mass identity
Mass differences enable analytical separation during purification
Molecular Structure Homologous Series Polyene Chain Length

Chemical Instability and Handling Considerations

The myxalamid class of compounds, including Myxalamid B, exhibits significant chemical instability attributed to their extended π-conjugation skeleton [1]. This intrinsic instability has been explicitly identified as a limiting factor that has historically precluded detailed characterization of their inhibitory action. In comparative studies of polyene amides, the extended conjugated polyene system common to myxalamids—in contrast to simpler conjugated diene analogues—represents the structural feature most responsible for this susceptibility to degradation. This property is not universal among complex I inhibitors; rotenone and piericidins, for example, possess different structural scaffolds that confer distinct stability profiles.

Polyene Stability
Class-level
Extended π-conjugation skeleton Significant chemical instability reported
Storage and handling context for polyene amides
Light, oxygen, and temperature sensitivity implied by polyene structure
Polyene Stability π-Conjugation Compound Handling

Biosynthetic Gene Cluster Accessibility

The myxalamid biosynthetic gene cluster has been cloned and characterized from both Myxococcus xanthus and Stigmatella aurantiaca, revealing a combined polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) architecture that is amenable to genetic manipulation [1]. In a direct demonstration of this tractability, mutasynthesis using bkd mutants of M. xanthus and S. aurantiaca yielded a series of nine novel myxalamid derivatives (compounds 5–13), establishing that the biosynthetic machinery can incorporate alternative starter units to generate structural diversity [2]. Furthermore, the terminal NRPS MxaA contains an NAD-binding domain responsible for a novel reductive chain release mechanism that produces the characteristic 2-aminopropanol moiety [1]. In contrast, many other polyketide-derived complex I inhibitors have biosynthetic pathways that are either uncharacterized or less readily manipulated.

Biosynthetic Platform
Class-level
Cloned and sequenced PKS/NRPS gene cluster Mutasynthesis-validated; 9 novel derivatives reported
Supports combinatorial biosynthesis research
bkd mutant strains of M. xanthus and S. aurantiaca available
Biosynthesis PKS-NRPS Mutasynthesis Combinatorial Biosynthesis

Myxalamid B Research and Industrial Applications


Complex I Competitive Inhibition Studies

Investigators studying the ubiquinone-binding site of mitochondrial complex I can utilize Myxalamid B as a competitive inhibitor that is mechanistically distinct from rotenone (non-competitive) and piericidin A (partially competitive). This differentiation allows for comparative inhibition studies where substrate (ubiquinone) concentration can be systematically varied to probe inhibitor binding modes. Because myxalamid PI inhibits only the mitochondrial enzyme and not bacterial glucose dehydrogenase, it also provides species-selectivity data not obtainable with broader-spectrum Class I inhibitors [1].

Gram-Positive Antibacterial Screening

With MIC values of 0.3–5 μg/mL against Gram-positive bacteria and 6–100 μg/mL against Gram-negative organisms, Myxalamid B offers a quantifiable selectivity window that can be exploited in antibacterial screening programs [1]. This differential susceptibility profile is particularly relevant for studies targeting Gram-positive pathogens or for investigations of resistance mechanisms that may differ between bacterial classes. The compound has been validated in screening programs using Micrococcus luteus and Staphylococcus aureus as indicator strains [2].

PKS-NRPS Mutasynthesis Platform

The cloned and sequenced myxalamid biosynthetic gene cluster provides a validated genetic platform for combinatorial biosynthesis and mutasynthesis studies [1]. Researchers can leverage the established bkd mutant strains of M. xanthus and S. aurantiaca—which have been demonstrated to produce nine novel myxalamid derivatives when fed alternative starter units [2]—to generate structurally diverse polyene amide libraries for structure-activity relationship (SAR) investigations or to produce isotopically labeled compounds for mechanistic studies.

Polyene Stability and Formulation Development

The documented instability of Myxalamid B due to its extended π-conjugation skeleton [1] makes it a valuable model compound for investigating polyene degradation pathways and developing stabilization strategies. Research groups focused on natural product formulation, lyophilization protocols, or light-protective delivery systems can employ Myxalamid B as a test case for evaluating the efficacy of antioxidant additives, inert atmosphere handling, and controlled storage conditions on compound integrity.

Application
Selection Property
Validation Focus
Complex I inhibition studies
Competitive inhibition mechanism context
Ubiquinone-binding site characterization
Gram-positive antibacterial screening
Reported Gram-positive selectivity context
MIC endpoint and strain-panel review
PKS-NRPS mutasynthesis research
Genetically characterized biosynthetic cluster
Starter unit incorporation verification
Polyene stability research
Extended π-conjugation stability context
Degradation pathway and storage optimization

Technical Documentation Hub

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36 linked technical documents
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